Troquidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

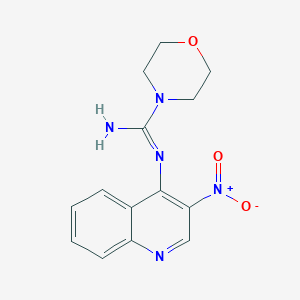

Troquidazole is a synthetic compound classified under the category of antimicrobial agents. It is known for its efficacy in treating various bacterial infections. The compound is characterized by its unique chemical structure, which includes a quinoline moiety, making it a potent agent against a broad spectrum of microorganisms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Troquidazole involves several key steps:

Formation of Nitroacetaldehyde Oxime: This is achieved by reacting nitromethane with sodium hydroxide.

Conversion to 2-(2-Nitroethylideneamino)benzoic Acid: Nitroacetaldehyde oxime is then reacted with 2-aminobenzoic acid in an acidic medium.

Cyclization: The resulting compound undergoes cyclization in the presence of acetic anhydride and potassium acetate to yield 4-hydroxy-3-nitroquinoline.

Chlorination: The 4-hydroxy-3-nitroquinoline is then chlorinated using phosphorus oxychloride to form 4-chloro-3-nitroquinoline.

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but is optimized for large-scale production. This involves the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Troquidazole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different quinoline derivatives.

Reduction: The nitro group in this compound can be reduced to an amino group under suitable conditions.

Substitution: The chlorine atom in the quinoline ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation Products: Various quinoline derivatives.

Reduction Products: Aminoquinoline derivatives.

Substitution Products: Substituted quinoline derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Troquidazole has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various quinoline derivatives.

Biology: Studied for its antimicrobial properties and its potential use in treating bacterial infections.

Medicine: Investigated for its potential use in developing new antimicrobial drugs.

Mecanismo De Acción

Troquidazole exerts its antimicrobial effects by targeting the DNA of microorganisms. The compound intercalates into the DNA, disrupting its structure and function. This leads to the inhibition of DNA synthesis and ultimately results in the death of the microorganism. The primary molecular targets are the DNA and associated enzymes involved in DNA replication and repair .

Comparación Con Compuestos Similares

Troquidazole is unique due to its quinoline moiety, which imparts significant antimicrobial properties. Similar compounds include:

Metronidazole: Another nitroimidazole with antimicrobial properties, but with a different mechanism of action.

Tinidazole: Similar to Metronidazole but with a longer half-life.

Secnidazole: Known for its efficacy in treating bacterial vaginosis.

Uniqueness: this compound’s unique quinoline structure differentiates it from other nitroimidazoles, providing a broader spectrum of activity and potentially fewer side effects .

Actividad Biológica

Troquidazole, a derivative of 1,2,4-triazole, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Overview of this compound

This compound is a member of the triazole family, which is known for its significant pharmacological properties. The compound exhibits a range of biological activities, including antibacterial, antifungal, and anticancer effects. Its structural features contribute to its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties against various bacterial and fungal strains. Research indicates that it possesses higher antibacterial activity than traditional reference drugs such as ampicillin and streptomycin.

Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against multiple Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 150 μg/mL, with some compounds exhibiting particularly strong activity against resistant strains.

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Bacillus cereus | 5-10 | 10-20 |

| Escherichia coli | 5 | 10 |

| Staphylococcus aureus | 10 | 20 |

| Pseudomonas aeruginosa | 15 | 30 |

The most active derivatives were found to inhibit biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating biofilm-associated infections .

Antifungal Activity

This compound also exhibits significant antifungal properties. Its antifungal activity was reported to be up to 80-fold more potent than ketoconazole and 3 to 40 times more effective than bifonazole against various fungal strains. This broad-spectrum antifungal activity positions this compound as a promising candidate for further development in antifungal therapies .

The mechanisms underlying the biological activity of this compound involve interactions with specific enzymes and cellular targets:

- Antibacterial Mechanism : Docking studies suggest that this compound interacts with bacterial enzymes such as MurB in E. coli, which is crucial for bacterial cell wall synthesis. This interaction disrupts bacterial growth and viability.

- Antifungal Mechanism : The compound appears to target CYP51, an enzyme involved in ergosterol biosynthesis in fungi, thereby compromising fungal cell membrane integrity .

Cytotoxicity and Safety Profile

Toxicity assessments have shown that this compound exhibits low cytotoxicity in both cancerous (MCF7) and non-cancerous (HK-2) cell lines. This favorable safety profile is essential for its potential therapeutic applications .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- In Vitro Studies : In laboratory conditions, this compound demonstrated significant inhibitory effects on resistant bacterial strains, showcasing its potential as an alternative treatment option where conventional antibiotics fail.

- Animal Models : Preliminary studies in animal models have indicated that this compound can effectively reduce infection rates caused by resistant pathogens without significant adverse effects .

Propiedades

Número CAS |

108001-60-1 |

|---|---|

Fórmula molecular |

C14H15N5O3 |

Peso molecular |

301.30 g/mol |

Nombre IUPAC |

N'-(3-nitroquinolin-4-yl)morpholine-4-carboximidamide |

InChI |

InChI=1S/C14H15N5O3/c15-14(18-5-7-22-8-6-18)17-13-10-3-1-2-4-11(10)16-9-12(13)19(20)21/h1-4,9H,5-8H2,(H2,15,16,17) |

Clave InChI |

UUJSXEHRMRPYEX-UHFFFAOYSA-N |

SMILES |

C1COCCN1C(=NC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-])N |

SMILES canónico |

C1COCCN1C(=NC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-])N |

Key on ui other cas no. |

108001-60-1 |

Sinónimos |

EGIS 4136 EGIS-4136 N-(3-nitro-4-quinoline)morpholino-4-carboxamidine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.